molecular formula C25H20N4O4S B12143296 2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

Cat. No.: B12143296
M. Wt: 472.5 g/mol
InChI Key: PCJPZUPQJZRWQV-UHFFFAOYSA-N
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Description

2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. The initial steps often include the formation of the pyridino and pyrimidinone rings, followed by the introduction of the imino and sulfonyl groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and methoxybenzyl derivatives. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H20N4O4S

Molecular Weight

472.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H20N4O4S/c1-33-18-12-10-17(11-13-18)16-29-23(26)21(34(31,32)19-7-3-2-4-8-19)15-20-24(29)27-22-9-5-6-14-28(22)25(20)30/h2-15,26H,16H2,1H3

InChI Key

PCJPZUPQJZRWQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=CC=C4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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